N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXTARLLUFVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Aminophenylamine with 4-Chlorophenoxyacetic Acid Derivatives
-
- 4-Aminophenylamine (para-aminophenylamine)
- 4-Chlorophenoxyacetic acid or its acid chloride derivative
-
- Dicyclohexylcarbodiimide (DCC)
- N,N’-Diisopropylcarbodiimide (DIC)
- TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in some protocols
-
- Dry dichloromethane (DCM)
- Dimethyl sulfoxide (DMSO) for characterization
-
- The reaction is typically carried out at room temperature (25–30 °C).
- The acid is activated by the coupling agent in the presence of a base such as 2,6-lutidine or triethylamine.
- The amine is then added, and the mixture is stirred for several hours to overnight.
- Temperature control is critical, often maintaining below 5 °C during coupling agent addition to prevent side reactions.
-
- The reaction mixture is diluted with DCM.
- Washed sequentially with aqueous acid (e.g., 2N HCl), water, and brine.
- The organic layer is dried over anhydrous sodium sulfate.
- Concentration under reduced pressure yields the crude product.
- Purification is achieved by recrystallization (e.g., ethanol) or column chromatography.
-
- Yields reported range from 70% to 85%.
- Purity is confirmed by thin-layer chromatography (TLC), NMR, IR, and mass spectrometry.
Example Synthetic Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Chlorophenoxyacetic acid (0.009 mol), dry DCM (10 mL), 2,6-lutidine (0.02 mol) at 25–30 °C | Activation of acid with base |
| 2 | Addition of 4-aminophenylamine (0.009 mol) | Formation of amide bond begins |
| 3 | Cooling to 0–5 °C, slow addition of TBTU (0.02 mol) over 30 min | Coupling agent activates acid for amide formation |
| 4 | Stirring overnight at room temperature | Completion of reaction |
| 5 | Workup with 2N HCl, water, brine washes, drying over Na2SO4 | Isolation of crude product |
| 6 | Concentration and recrystallization from ethanol | Purification to obtain final compound |
- Thin Layer Chromatography (TLC): Used to monitor reaction progress; typical solvent system hexane:ethyl acetate (3:1).
- Infrared Spectroscopy (IR): Characteristic amide C=O stretch around 1630–1650 cm⁻¹; NH stretches near 3200–3300 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows signals for aromatic protons, amide NH, and methylene protons adjacent to oxygen.
- ^13C NMR confirms carbonyl and aromatic carbons.
- Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight (~276.7 g/mol).
- Elemental Analysis: Matches calculated values within 0.5% margin, confirming purity.
- Continuous Flow Synthesis: Industrial scale production may employ continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and reproducibility.
- Catalyst Use: While traditional methods rely on carbodiimide coupling agents, catalytic methods or enzyme-mediated amidation could be explored for greener synthesis.
- Purification: Industrial processes may use crystallization or preparative chromatography to achieve high purity suitable for research or pharmaceutical applications.
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 4-Aminophenylamine, 4-chlorophenoxyacetic acid or acid chloride |
| Coupling Agents | DCC, DIC, TBTU |
| Solvents | Dry DCM, ethanol (for recrystallization) |
| Reaction Temperature | 0–30 °C, with cooling during coupling agent addition |
| Reaction Time | Several hours to overnight |
| Workup | Acid/base washes, drying over Na2SO4 |
| Purification | Recrystallization, column chromatography |
| Yield | 70–85% |
| Characterization | TLC, IR, NMR, MS, elemental analysis |
- The use of TBTU as a coupling agent provides efficient activation of the carboxylic acid, leading to good yields and minimal side products.
- Temperature control during coupling agent addition is critical to avoid decomposition or side reactions.
- The choice of base (2,6-lutidine or triethylamine) influences reaction rate and purity.
- Recrystallization from ethanol yields well-defined crystals suitable for further structural analysis.
- Spectroscopic data confirm the successful formation of the amide bond and the integrity of the chlorophenoxy and aminophenyl moieties.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amine group.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include iron filings in hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide has been explored for its potential therapeutic properties, including:
- Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cell lines, particularly through mechanisms involving enzyme inhibition. Its structural features may enhance efficacy against resistant cancer types.
- Antiparasitic Properties : Preliminary research suggests that this compound may inhibit specific enzymes involved in parasitic infections, such as Trypanosoma brucei, which causes African sleeping sickness.
Biochemistry
The compound is investigated for its role as a biochemical probe to study enzyme interactions. Its ability to inhibit certain enzymes can provide insights into metabolic pathways crucial for cell survival and proliferation.
Materials Science
Due to its unique structural properties, this compound may find applications in developing advanced materials with specific functionalities. Its synthesis can serve as an intermediate in creating more complex organic molecules.
Case Studies and Research Findings
Recent studies highlight the potential applications of this compound:
- Antiparasitic Efficacy : A study demonstrated that derivatives of chloroacetamides showed significant activity against T. brucei, suggesting that modifications to the structure can enhance selectivity and potency against pathogens.
- Cancer Cell Line Studies : Research on similar compounds indicated effective induction of cell death in various cancer models through apoptosis and autophagy mechanisms. These findings suggest that this compound may share similar pathways.
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict biological activity based on chemical structure variations among related compounds. This approach helps identify promising candidates for further development as therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related acetamide derivatives reveals distinct differences in biological activity, reactivity, and applications. Key comparisons are organized below:
Structural Analogs with Varying Substitutions
| Compound Name | Structural Features | Biological Activity | Key Differences | References |
|---|---|---|---|---|
| N-(4-Chlorophenyl)-2-phenylacetamide | Lacks amino group; phenyl instead of chlorophenoxy | Moderate anticancer activity | Absence of amino group reduces hydrogen-bonding potential and solubility | |
| N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide | Methyl group replaces chlorine on phenoxy ring | Varied pharmacological properties | Methyl substitution decreases electronegativity and alters binding affinity | |
| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | Additional chlorine and methyl groups | Enhanced bioactivity | Extra substituents increase steric hindrance and lipophilicity |
Halogen-Substituted Derivatives
Halogen positioning significantly impacts activity:
Nitro and Functional Group Variations
| Compound Name | Functional Groups | Biological Activity | Key Finding | References |
|---|---|---|---|---|
| 2-(4-Nitrophenoxy)-N-phenylacetamide | Nitro group on phenoxy ring | Enhanced cytotoxicity | Nitro group increases oxidative stress in cells | |
| N-(4-Aminophenyl)-2-(4-ethoxyphenoxy)acetamide | Ethoxy instead of chlorine | Antimicrobial | Ethoxy substitution reduces halogen bonding but improves solubility | |
| N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide | Acetyl and nitro groups | Reactivity in synthesis | Acetyl group stabilizes intermediates in organic reactions |
Key Research Findings and Trends
- Bioactivity Correlations: The 4-aminophenyl group in N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is critical for targeting amine-sensitive receptors, while the chlorophenoxy moiety enhances membrane permeability .
- Synthetic Advantages: Its synthesis via nucleophilic substitution (4-aminophenylacetamide + 4-chlorophenol derivatives) is more efficient than multi-step routes required for analogs with nitro or thiazole groups .
- Therapeutic Potential: Compared to bromine- or methoxy-substituted analogs, this compound’s chlorine-amino combination offers a balance of solubility and bioactivity, making it a candidate for anticancer and antimicrobial studies .
Biological Activity
N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Synthesis
This compound features a para-aminophenyl moiety linked to an acetamide group, with a para-chlorophenoxy substituent. This structural arrangement is critical for its biological activity. The synthesis typically involves:
- Coupling Reaction : Reacting 4-aminophenol with 4-chlorophenol in the presence of a coupling agent.
- Acetylation : Acetylating the resulting compound using acetic anhydride or acetyl chloride.
- Purification : Purifying the product through crystallization or column chromatography .
Biological Activities
This compound exhibits several significant biological activities:
- Antiparasitic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in parasitic infections, particularly against Trypanosoma brucei, which causes African sleeping sickness .
- Anticancer Potential : Research indicates potential applications in cancer therapy, with studies showing that related compounds can induce apoptosis and autophagy in cancer cell lines . The compound's structural features may enhance its efficacy against resistant cancer types.
The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes, which could lead to therapeutic effects in cancer and parasitic diseases .
- Cellular Uptake : Its lipophilic nature facilitates penetration through cellular membranes, enhancing its bioavailability and efficacy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide | Similar amine and benzamide structure | Antiparasitic | Contains ethylene linker |
| 2-Amino-5-substituted-1,3,4-oxadiazole derivatives | Contains oxadiazole ring | Anticancer | Different heterocyclic structure |
| N-[4-(4-morpholinyl)phenyl]acetamide | Morpholine instead of phenoxy | Antimicrobial | Morpholine enhances solubility |
This compound stands out due to its specific combination of functional groups that confer unique biological activities, particularly its dual role as both an antiparasitic and anticancer agent .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Antiparasitic Efficacy : A study demonstrated that derivatives of chloroacetamides showed significant activity against T. brucei, suggesting that modifications to the structure can enhance selectivity and potency against pathogens .
- Cancer Cell Line Studies : Research on similar compounds indicated that they could effectively induce cell death in various cancer models through apoptosis and autophagy mechanisms . These findings suggest that this compound may share similar pathways.
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to predict the biological activity based on chemical structure variations among related compounds. This approach helps identify promising candidates for further development as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent. Key steps include:
- Reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene in dry dichloromethane (DCM) at 25–30°C .
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and optimizing stoichiometry to reduce side products .
- Purification via sequential washing (HCl, water, brine) and drying over anhydrous Na₂SO₄ . Yield optimization strategies include maintaining low temperatures (0–5°C) during reagent addition and extending reaction times for complete conversion .
Q. How do researchers confirm the structural integrity and purity of this compound post-synthesis?
- Spectroscopic Analysis :
- ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies functional groups (e.g., aromatic protons, amide NH) and confirms regiochemistry .
- Mass Spectrometry (VG70-70H) verifies molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. What advanced crystallographic techniques are employed to resolve the molecular structure of this compound, and how are hydrogen bonding interactions analyzed?
- Single-Crystal X-ray Diffraction (SC-XRD) is used for 3D structural elucidation. Data collection involves a diffractometer (e.g., Agilent VNMRS-400 MHz) with Mo-Kα radiation (λ = 0.71073 Å) .
- Hydrogen Bond Analysis : Intramolecular C–H···O and intermolecular N–H···O interactions are identified using software like SHELXL . Bond lengths and angles are compared to standard values (e.g., Allen et al., 1987) to validate geometry .
Q. How can researchers address discrepancies in spectroscopic data when characterizing derivatives of this compound?
- Contradiction Resolution :
- Variable Solvent Testing : NMR in deuterated solvents (DMSO-d₆ vs. CDCl₃) resolves peak splitting caused by solvent polarity .
- 2D NMR Techniques (e.g., COSY, HSQC) clarify ambiguous proton-carbon correlations in complex derivatives .
- X-ray Validation : SC-XRD confirms regiochemistry if NMR data conflicts with expected substitution patterns .
Q. What methodologies are utilized to synthesize and evaluate the bioactivity of novel derivatives?
- Derivative Synthesis :
- Heterocyclic Coupling : React with indole-2-carboxylic acid or benzothiazole groups via TBTU-mediated amidation .
- Aldehyde Condensation : Schiff base formation with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) under catalytic triethylamine .
- Bioactivity Assays :
- Cytotoxicity Testing : MTT assays (Mosmann, 1983) assess cell viability post-treatment .
- Enzyme Inhibition : 17β-HSD3 inhibition is measured via fluorescence-based enzymatic assays .
Q. In multi-step synthesis of derivatives, what strategies mitigate side reactions and improve intermediate stability?
- Protective Group Chemistry : Use Boc (tert-butoxycarbonyl) for amine protection during coupling steps to prevent unwanted nucleophilic attacks .
- Low-Temperature Quenching : Rapid cooling (0–5°C) after Grignard reagent addition minimizes side reactions like over-alkylation .
- Flash Chromatography : Purify intermediates using silica gel columns (hexane:ethyl acetate gradients) to isolate unstable compounds before degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
